s-Nitroso-l-homocysteine
Description
Nitroso (2S)-2-amino-4-sulfanylbutanoate is a chiral nitroso compound featuring a nitroso (-NO) group, an amino (-NH₂) group at the 2S position, and a sulfanyl (-SH) group at the 4-position of a butanoate backbone.
Properties
CAS No. |
139427-42-2 |
|---|---|
Molecular Formula |
C4H8N2O3S |
Molecular Weight |
164.19 g/mol |
IUPAC Name |
(2S)-2-amino-4-nitrososulfanylbutanoic acid |
InChI |
InChI=1S/C4H8N2O3S/c5-3(4(7)8)1-2-10-6-9/h3H,1-2,5H2,(H,7,8)/t3-/m0/s1 |
InChI Key |
QWPCKAAAWDCDCW-VKHMYHEASA-N |
Isomeric SMILES |
C(CSN=O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CSN=O)C(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S-Nitrosohomocysteine; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitroso (2S)-2-amino-4-sulfanylbutanoate typically involves the nitrosation of the corresponding amino acid derivative. One common method is the reaction of 2-amino-4-sulfanylbutanoate with nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl). The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the nitroso compound .
Industrial Production Methods
Industrial production of nitroso compounds often involves large-scale nitrosation reactions using continuous flow reactors to maintain precise control over reaction parameters. This approach minimizes the formation of by-products and maximizes yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Nitroso (2S)-2-amino-4-sulfanylbutanoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield hydroxylamines.
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxylamines.
Substitution: Formation of substituted amino or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that nitroso compounds, including nitroso (2S)-2-amino-4-sulfanylbutanoate, exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides, which include nitroso functionalities, showed promising activity against various bacterial strains. The presence of nitroso groups enhances the biological activity of these compounds, making them potential candidates for developing new antibiotics .
Nitrosation and Carcinogenicity Studies
Nitroso compounds are often studied for their role in nitrosation reactions, which can lead to the formation of carcinogenic agents. For instance, nitroso (2S)-2-amino-4-sulfanylbutanoate can be formed from dietary precursors during nitrosation processes in acidic environments like the stomach. Studies have shown that certain nitrosated compounds possess mutagenic properties, raising concerns about their safety in food products . Understanding these mechanisms is crucial for assessing the risks associated with dietary intake of such compounds.
Food Science
Food Preservation and Safety
Nitroso compounds are relevant in food science, particularly regarding food preservation and safety. The ability of nitroso (2S)-2-amino-4-sulfanylbutanoate to inhibit microbial growth makes it a candidate for use as a preservative. Its effectiveness against pathogens could help extend the shelf life of food products while ensuring safety from spoilage .
Detection of Nitrosamines in Foods
The presence of nitroso compounds in food products has raised concerns over their potential health impacts. Analytical methods are being developed to detect these compounds in various foods, particularly processed meats and fried foods, where nitrosation is likely to occur. This research is vital for regulatory agencies to establish acceptable intake levels and ensure consumer safety .
Environmental Studies
Environmental Impact and Biodegradation
The environmental implications of nitroso compounds are significant due to their potential toxicity and persistence in ecosystems. Studies have focused on the degradation pathways of nitroso (2S)-2-amino-4-sulfanylbutanoate in soil and water environments. Understanding its biodegradation can inform strategies for mitigating pollution and protecting water quality .
Role in Nitrogen Cycling
Nitroso compounds play a role in nitrogen cycling within ecosystems. Research indicates that they can affect microbial communities responsible for nitrogen transformations, which are critical for soil health and fertility. Investigating these interactions can enhance our understanding of nutrient dynamics in agricultural systems .
Case Studies
Mechanism of Action
The mechanism of action of nitroso (2S)-2-amino-4-sulfanylbutanoate involves the release of nitric oxide (NO), a key signaling molecule in various biological processes. The nitroso group can undergo homolytic cleavage to generate NO, which then interacts with molecular targets such as guanylate cyclase, leading to the activation of signaling pathways involved in vasodilation, neurotransmission, and immune response .
Comparison with Similar Compounds
Acyloxy Nitroso Compounds (HNO Donors)
Acyloxy nitroso compounds, such as 1-nitrosocyclohexyl acetate, release nitroxyl (HNO) via ester hydrolysis under physiological conditions. Key comparisons include:
- Reactivity: Acyloxy nitroso compounds hydrolyze to yield HNO and ketones, with half-lives ranging from minutes to days depending on ester substituents .
- Biological Activity: Acyloxy nitroso compounds exhibit vasodilatory and antiplatelet effects . The amino and sulfanyl groups in the target compound could modulate similar bioactivities but may also introduce toxicity risks if endogenous nitroso derivatives form .
Table 1: Comparison of HNO-Releasing Nitroso Compounds
Nitroso Intermediates in Biodegradation
Nitroso compounds like 2-nitroso-4-nitrotoluene are transient intermediates in the anaerobic biodegradation of nitroaromatics (e.g., 2,4-dinitrotoluene) . Comparisons include:
- Stability: Biodegradation-derived nitroso intermediates are highly unstable, often degrading within hours . The sulfanyl and amino groups in the target compound could enhance stability via intramolecular hydrogen bonding or redox buffering.
- Environmental Impact: Nitroso intermediates from explosives like RDX and HMX persist in ecosystems, contributing to long-term contamination .
Carcinogenic Nitroso Compounds
Endogenous nitroso compounds formed in the gastrointestinal tract (e.g., from red meat consumption) are linked to colorectal cancer via DNA alkylation . Key contrasts:
- Formation Pathways: Heme iron in red meat catalyzes endogenous nitroso compound formation, which accumulates in feces . The target compound, if synthetic or dietary, might bypass heme-dependent pathways but could still act as a direct carcinogen.
- Metabolic Fate: Fecal nitroso compounds exhibit inter-individual variability due to microbial flora differences .
Table 2: Carcinogenicity Risk Factors
Nitroaromatic Anti-TB Agents
Nitroaromatic compounds like benzothiazinones (BTZs) are prodrugs that release nitroso intermediates upon thiol-mediated reduction, inhibiting bacterial enzymes . Comparisons include:
- Redox Activation : BTZs require enzymatic reduction to nitroso forms for activity . The target compound’s pre-existing nitroso group might bypass this step, offering faster action but risking off-target reactivity.
- Thiol Interactions : BTZ nitroso intermediates form disulfides with cysteine thiols . The sulfanyl group in the target compound could compete for similar reactive sites, altering its mechanism.
Biological Activity
Nitroso (2S)-2-amino-4-sulfanylbutanoate, a compound derived from the amino acid cysteine, has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
Nitroso (2S)-2-amino-4-sulfanylbutanoate is characterized by the presence of a nitroso group (-NO) attached to an amino acid structure. This configuration is significant in determining its reactivity and biological interactions.
The biological activity of nitroso compounds often involves the release of nitric oxide (NO), which plays a crucial role in various physiological processes. The mechanisms can be summarized as follows:
- Nitric Oxide Release : Nitroso compounds can donate NO, influencing vascular relaxation and exhibiting anti-inflammatory properties.
- Antioxidant Activity : These compounds may act as antioxidants, scavenging free radicals and reducing oxidative stress.
- Modulation of Enzyme Activity : Nitroso derivatives can interact with various enzymes, potentially inhibiting or enhancing their activity.
Antimicrobial Properties
Recent studies have indicated that nitroso compounds exhibit antimicrobial activity against a range of pathogens. For instance:
- Antibacterial Activity : Nitroso (2S)-2-amino-4-sulfanylbutanoate demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : It has shown significant inhibition against common fungal strains such as Candida albicans and Aspergillus niger.
Cytotoxic Effects
Research has highlighted the cytotoxic potential of nitroso compounds in cancer therapy:
- Cancer Cell Lines : In vitro studies revealed that nitroso (2S)-2-amino-4-sulfanylbutanoate exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.
- Mechanism : The cytotoxicity is believed to be mediated through apoptosis induction and disruption of cellular redox balance.
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity in Cancer Research :
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
